molecular formula C16H25ClN2O3 B271591 N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine

Cat. No. B271591
M. Wt: 328.83 g/mol
InChI Key: YTCPAPUGEUBIEC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine, also known as CEM-102, is a novel antibiotic that has been developed to combat resistant bacterial infections. It belongs to the family of tetracycline antibiotics and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine involves the inhibition of bacterial protein synthesis by binding to the 30S subunit of the ribosome. It has been shown to have a similar mechanism of action to tetracyclines, but with improved activity against resistant strains of bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in animal studies. It has a good pharmacokinetic profile, with high bioavailability and a long half-life. It has also been shown to have good tissue penetration, which is important for the treatment of bacterial infections.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has several advantages for lab experiments, including its potent antibacterial activity, low toxicity, and good pharmacokinetic profile. However, its limitations include the need for further studies to determine its efficacy in clinical trials and its potential for resistance development.

Future Directions

There are several future directions for the development of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine. These include the optimization of the synthesis method to improve yield and reduce costs, the investigation of its efficacy in clinical trials, and the development of combination therapies to prevent resistance development. Additionally, further studies are needed to determine its safety and efficacy in different patient populations, such as children and pregnant women.
Conclusion:
In conclusion, this compound is a promising antibiotic that has shown potent activity against resistant strains of bacteria. Its low toxicity, good pharmacokinetic profile, and tissue penetration make it a promising candidate for the treatment of bacterial infections. However, further studies are needed to determine its efficacy in clinical trials and its potential for resistance development.

Synthesis Methods

The synthesis of N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine involves the reaction of 5-chloro-2-ethoxy-3-methoxybenzaldehyde with morpholine in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with 2-bromoethylamine hydrobromide to yield this compound. The synthesis process is relatively simple and can be carried out in a few steps with high yield.

Scientific Research Applications

N-(5-chloro-2-ethoxy-3-methoxybenzyl)-2-(morpholin-4-yl)ethanamine has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound has potent activity against resistant strains of Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. It has also been shown to be effective against Mycobacterium tuberculosis, which is a major cause of tuberculosis.

properties

Molecular Formula

C16H25ClN2O3

Molecular Weight

328.83 g/mol

IUPAC Name

N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C16H25ClN2O3/c1-3-22-16-13(10-14(17)11-15(16)20-2)12-18-4-5-19-6-8-21-9-7-19/h10-11,18H,3-9,12H2,1-2H3

InChI Key

YTCPAPUGEUBIEC-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1CNCCN2CCOCC2)Cl)OC

Canonical SMILES

CCOC1=C(C=C(C=C1OC)Cl)CNCCN2CCOCC2

Origin of Product

United States

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